TLR7/8 antagonist 2
Description
Physiological Roles of Toll-like Receptors 7 and 8 in Immune Homeostasis
In a healthy state, TLR7 and TLR8 are crucial for initiating antiviral immune responses. bms.com Upon recognizing viral ssRNA, these receptors trigger a signaling cascade that leads to the production of pro-inflammatory cytokines and type I interferons (IFNs). nih.govdigitellinc.com This response is vital for controlling viral replication and activating adaptive immunity. frontiersin.org TLR7 is highly expressed in plasmacytoid dendritic cells (pDCs) and B cells, while TLR8 is predominantly found in myeloid dendritic cells, monocytes, and neutrophils. oup.comnih.gov This differential expression allows for a tailored immune response depending on the invading pathogen and the infected cell type.
Aberrant Toll-like Receptor 7/8 Activation in Immunopathogenesis
While essential for host defense, the inappropriate activation of TLR7 and TLR8 can lead to the development of autoimmune diseases. bms.com When the immune system mistakenly recognizes self-derived RNA as a foreign threat, it can trigger a sustained and damaging inflammatory response. nih.gov This aberrant activation is a key factor in the pathogenesis of systemic lupus erythematosus (SLE), where the production of autoantibodies against RNA-containing particles leads to chronic TLR7/8 stimulation. bms.comnih.gov Overactivation of these receptors has also been implicated in other immune-mediated conditions such as psoriasis and rheumatoid arthritis. nih.govnih.gov
Rationale for Targeting Toll-like Receptors 7/8 in Immune-Mediated Diseases
The central role of TLR7 and TLR8 in driving autoimmune and inflammatory diseases makes them attractive targets for therapeutic intervention. tandfonline.com By blocking the activation of these receptors, it is possible to reduce the production of inflammatory cytokines and type I interferons that contribute to tissue damage in these conditions. ontosight.ai The development of TLR7/8 antagonists is a promising strategy for treating a range of autoimmune disorders by dampening the aberrant immune response without causing broad immunosuppression. tandfonline.com
Emergence of Small Molecule Toll-like Receptor 7/8 Antagonists in Research
The pursuit of clinically effective TLR7/8 inhibitors has led to the development of numerous small molecule antagonists. acs.org These compounds are designed to specifically block the signaling pathways activated by TLR7 and TLR8. nih.gov Researchers have identified several chemical scaffolds that demonstrate potent antagonistic activity, with some compounds advancing to clinical trials for autoimmune diseases like lupus. digitellinc.combioworld.com The ongoing research in this area focuses on improving the potency, selectivity, and pharmacokinetic properties of these antagonists to develop safe and effective treatments. nih.gov
TLR7/8 antagonist 2: A Case Study
"this compound," also identified as Compound 15 in some research contexts, is a potent, orally active antagonist of both TLR7 and TLR8. medchemexpress.com Its development is part of the broader effort to find new treatments for autoimmune diseases driven by inappropriate TLR7/8 activation. medchemexpress.com
Research Findings
Scientific investigation into this compound has demonstrated its significant inhibitory effects on TLR7 and TLR8 signaling pathways. In cellular assays, the compound has shown high potency in blocking the production of inflammatory mediators.
The table below summarizes the in vitro activity of this compound.
| Target | IC50 (nM) | Assay Type |
| TLR7 | 4.9 | Cellular Assay |
| TLR8 | 0.6 | Cellular Assay |
IC50: The half maximal inhibitory concentration, a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
The potent and dual-acting nature of this antagonist makes it a valuable tool for studying the roles of TLR7 and TLR8 in both normal and pathological immune responses. Further research is needed to fully characterize its in vivo efficacy and potential for clinical development.
Structure
3D Structure
Properties
Molecular Formula |
C22H26FN5 |
|---|---|
Molecular Weight |
379.5 g/mol |
IUPAC Name |
5-cyclopropyl-6-(2,6-dimethylpyridin-4-yl)-N-[(3S,4S)-3-fluoropiperidin-4-yl]-1H-indazol-3-amine |
InChI |
InChI=1S/C22H26FN5/c1-12-7-15(8-13(2)25-12)17-10-21-18(9-16(17)14-3-4-14)22(28-27-21)26-20-5-6-24-11-19(20)23/h7-10,14,19-20,24H,3-6,11H2,1-2H3,(H2,26,27,28)/t19-,20-/m0/s1 |
InChI Key |
JUSJRQVEHUHMRQ-PMACEKPBSA-N |
Isomeric SMILES |
CC1=CC(=CC(=N1)C)C2=C(C=C3C(=C2)NN=C3N[C@H]4CCNC[C@@H]4F)C5CC5 |
Canonical SMILES |
CC1=CC(=CC(=N1)C)C2=C(C=C3C(=C2)NN=C3NC4CCNCC4F)C5CC5 |
Origin of Product |
United States |
Molecular Mechanisms of Toll Like Receptor 7/8 Antagonists
Ligand-Receptor Interaction and Binding Modes
Due to the limited availability of specific research on "TLR7/8 antagonist 2," a detailed analysis of its ligand-receptor interaction and binding modes cannot be provided at this time.
Direct Binding to Toll-like Receptor 7 and Toll-like Receptor 8 Receptors
Information confirming the direct binding of "this compound" to TLR7 and TLR8 receptors and identifying the specific binding sites is not available in the current scientific literature.
Stabilization of Inactive Receptor Conformation
While it is a common mechanism for TLR antagonists to stabilize the inactive conformation of the receptor, there are no specific studies available that demonstrate this for "this compound."
Inhibition of Receptor Dimerization
The prevention of receptor dimerization is a key mechanism for many TLR antagonists. However, there is no specific evidence to confirm that "this compound" functions through this mechanism.
Hydrophobic Pocket Interactions
Detailed information regarding the specific hydrophobic pocket interactions between "this compound" and the TLR7/8 receptors is not documented.
Hydrogen Bonding Networks
The specific hydrogen bonding networks formed between "this compound" and TLR7/8 have not been described in available research.
π-π Stacking Interactions
There is no available data detailing the π-π stacking interactions between "this compound" and the amino acid residues of TLR7 and TLR8.
Data Tables
Interactive data tables cannot be generated as there is no specific data from research findings on "this compound" to populate them.
Downstream Signaling Pathway Modulation by this compound
The activation of Toll-like receptor 7 (TLR7) and Toll-like receptor 8 (TLR8) by single-stranded RNA triggers a cascade of intracellular signaling events, culminating in the production of inflammatory cytokines and type I interferons (IFNs). This response is critical for antiviral defense but can contribute to the pathology of autoimmune diseases when dysregulated. ontosight.aioup.com TLR7/8 antagonists are designed to inhibit this activation and modulate the subsequent downstream signaling pathways. The signaling pathways of TLR7 and TLR8 are primarily dependent on the Myeloid Differentiation Primary Response 88 (MyD88) protein. nih.gov
Myeloid Differentiation Primary Response 88 (MyD88)-Dependent Pathway Inhibition
The initial and most critical step in TLR7 and TLR8 signaling is the recruitment of the adaptor protein MyD88 to the Toll/Interleukin-1 receptor (TIR) domain of the activated receptor. biorxiv.orgmiltenyibiotec.com This interaction is foundational for all subsequent downstream events. Upon ligand binding, TLR7 and TLR8 undergo conformational changes that facilitate the binding of MyD88, which in turn recruits members of the Interleukin-1 Receptor-Associated Kinase (IRAK) family, forming a signaling complex known as the Myddosome. nih.govmdpi.com
This compound, by blocking the activation of TLR7 and TLR8, prevents the conformational changes necessary for the recruitment of MyD88. patsnap.com This action effectively halts the formation of the Myddosome complex, thereby inhibiting the entire downstream signaling cascade at its origin. This mechanism is a common feature of TLR7/8 antagonists, which aim to prevent the initiation of the inflammatory response. For instance, studies on various small-molecule antagonists demonstrate that their primary function is to preclude the receptor activation that leads to MyD88 engagement. patsnap.com The inhibition of the MyD88-dependent pathway is a key mechanism for reducing the production of pro-inflammatory cytokines and is a central strategy in the development of treatments for autoimmune diseases like Systemic Lupus Erythematosus (SLE), where this pathway is abnormally activated. mdpi.com
Table 1: Effect of TLR7/8 Antagonists on MyD88-Dependent Signaling
| Compound | Mechanism of Action | Effect on MyD88 Pathway | Reference |
|---|---|---|---|
| This compound | Inhibits TLR7/8 activation | Prevents MyD88 recruitment and Myddosome formation | nih.govpatsnap.com |
| P7-Pen | Disrupts TIRAP–MyD88 interaction | Blocks TIRAP recruitment to the TLR8-MyD88 complex | biorxiv.org |
| General Small-Molecule Antagonists | Block ligand binding site | Prevent conformational changes necessary for MyD88 activation | patsnap.com |
Nuclear Factor-κB (NF-κB) Pathway Attenuation
Downstream of MyD88 and IRAK activation, the signaling pathway leads to the activation of TRAF6, an E3 ubiquitin ligase. nih.gov TRAF6 subsequently activates the Transforming growth factor-β-activated kinase 1 (TAK1) complex, which in turn phosphorylates the inhibitor of κB (IκB) kinase (IKK) complex. nih.govresearchgate.net This phosphorylation event leads to the degradation of IκB, allowing the Nuclear Factor-κB (NF-κB) transcription factor to translocate to the nucleus. Once in the nucleus, NF-κB initiates the transcription of genes encoding various pro-inflammatory cytokines, such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6). nih.govfrontiersin.org
Research has shown that this compound selectively inhibits the translocation of NF-κB. nih.gov In in vitro assays using HEK-blue-hTLR7/8 cells, treatment with the antagonist led to a significant reduction in the expression of TNF-α and IL-6, which are cytokines directly regulated by the NF-κB pathway. nih.gov This demonstrates the compound's ability to effectively attenuate this key inflammatory signaling route. Other TLR7/8 antagonists, such as MHV370, have also been shown to inhibit downstream activation of monocytes and B cells, which is largely mediated by the NF-κB pathway. nih.gov
Interferon Regulatory Factor (IRF) Pathway Suppression
In addition to the NF-κB pathway, the MyD88-dependent cascade also activates Interferon Regulatory Factors (IRFs), particularly IRF5 and IRF7, which are crucial for the production of type I interferons (IFN-α/β). oup.comnih.gov MyD88 can directly interact with IRF7, leading to its activation and translocation to the nucleus. nih.gov In plasmacytoid dendritic cells (pDCs), the primary producers of IFN-α, TLR7 activation robustly stimulates the IRF7 pathway. nih.gov The dysregulation of this pathway and the subsequent overproduction of type I IFNs are strongly implicated in the pathogenesis of autoimmune diseases like SLE. nih.govacrabstracts.org
By inhibiting the initial TLR7/8 activation, this compound prevents the downstream signaling necessary for IRF activation. This leads to a marked suppression of type I interferon production. The ability to block IFN-α secretion is a critical therapeutic attribute for a TLR7/8 antagonist. For example, the antagonist MHV370 has been shown to inhibit ssRNA-induced IFN-α responses in peripheral blood mononuclear cells (PBMCs). nih.gov Similarly, another experimental peptide antagonist, P7-Pen, effectively suppresses the expression and secretion of IRF5-dependent cytokines, including IFN-β. biorxiv.org This suppression of the IRF pathway is a key mechanism through which these antagonists can ameliorate the symptoms of interferon-driven autoimmune diseases.
Table 2: Impact of TLR7/8 Antagonists on NF-κB and IRF Pathways
| Compound/Antagonist Class | Target Pathway | Observed Effect | Key Cytokines Inhibited | Reference |
|---|---|---|---|---|
| This compound | NF-κB | Inhibited NF-κB translocation | TNF-α, IL-6 | nih.gov |
| MHV370 | NF-κB & IRF | Inhibited B cell and pDC activation | IFN-α, TNF | nih.gov |
| P7-Pen | IRF | Reduced IRF5 dimerization and nuclear translocation | IFN-β, IL-12p40, IL-12p70 | biorxiv.org |
Inhibition of Mitogen-Activated Protein Kinase (MAPK) Pathway Components
The activation of the TAK1 complex serves as a branching point in the TLR7/8 signaling cascade. Besides activating the IKK complex for the NF-κB pathway, TAK1 also phosphorylates and activates members of the Mitogen-Activated Protein Kinase (MAPK) family, including p38 and JNK. researchgate.net The MAPK signaling pathway runs parallel to the NF-κB pathway and also contributes significantly to the production of pro-inflammatory cytokines and the generation of innate immune responses. nih.gov
By preventing the activation of TAK1 through the upstream blockade of TLR7/8, this compound indirectly inhibits the MAPK pathway. While direct studies on the effect of "this compound" on specific MAPK components are not detailed in the available literature, the inhibition of the upstream MyD88-TRAF6-TAK1 axis logically leads to the suppression of MAPK activation. nih.govresearchgate.net The general mechanism for TLR antagonists involves disrupting the initial signaling events, which would naturally prevent the activation of downstream kinases like those in the MAPK family.
Impact on Interleukin-1 Receptor-Associated Kinase (IRAK) Family Members
The IRAK family of serine/threonine kinases, comprising IRAK1, IRAK2, IRAK-M, and IRAK4, are central mediators in TLR signaling. researchgate.net Following MyD88 recruitment to the activated TLR, IRAK4 is the first kinase recruited to the complex. nih.gov IRAK4, which possesses kinase activity, then phosphorylates and activates IRAK1. nih.govnih.gov This activation of IRAK1 is a pivotal step, as phosphorylated IRAK1 dissociates from the Myddosome complex and interacts with TRAF6, thereby propagating the signal downstream to activate both the NF-κB and MAPK pathways. nih.gov
This compound exerts its influence at the very beginning of this cascade. By preventing the activation of TLR7 and TLR8, the antagonist inhibits the formation of the Myddosome. Consequently, the recruitment and activation of IRAK family members are blocked. This prevents the phosphorylation of IRAK1 and its subsequent interaction with TRAF6. Studies on other TLR7/8 antagonists have confirmed this mechanism; for example, the peptide P7-Pen was found to reduce late-stage IRAK1 activation. biorxiv.org Therefore, the inhibition of IRAK activity is a direct consequence of the antagonist's primary function of blocking receptor activation, effectively shutting down the signal transduction at a critical juncture.
Preclinical Efficacy and Pharmacological Characterization
In vitro Studies
Data on the evaluation of "TLR7/8 antagonist 2" in HEK-Blue™ reporter cell lines to demonstrate antagonistic activity is not available in the public domain.
Information regarding the assessment of "this compound" in THP1-Dual™-derived cells to confirm its antagonistic effects is not publicly available.
There is no available research detailing the inhibitory effects of "this compound" on B cell activation.
Studies concerning the suppressive action of "this compound" on pDC responses have not been found in publicly accessible sources.
Immune Cell Activation Assays
Monocyte and Macrophage Activity Modulation
Toll-like receptor 7 (TLR7) and Toll-like receptor 8 (TLR8) are key sensors in the innate immune system, with TLR8 being predominantly expressed by human monocytes, macrophages, and neutrophils nih.gov. This compound demonstrates a profound ability to modulate the activity of monocytes and macrophages. For instance, the selective TLR7/8 inhibitor MHV370 has been shown to abrogate monocyte responses downstream of TLR7/8 activation nih.govbmj.com.
In vitro studies on isolated human monocytes have demonstrated that this class of antagonists potently suppresses the production of multiple cytokines following activation with TLR8-specific agonists nih.gov. Human monocytes, which express both TLR7 and TLR8, exhibit a strong pro-inflammatory cytokine response upon TLR8 stimulation, a response that is effectively curtailed by TLR7/8 antagonists nih.govoup.com. Research indicates that while TLR8 agonists activate both NF-κB- and IRF-mediated pathways in monocytes, TLR7/8 antagonists can inhibit these downstream effects nih.gov. The inhibition of these pathways prevents the excessive activation of monocytes and macrophages, which is a key factor in the pathogenesis of various inflammatory and autoimmune diseases nih.gov.
Neutrophil Activation Regulation
In humans, neutrophils actively express TLR8, but not TLR7 nih.govoup.com. The activation of TLR8 in these cells leads to a pro-inflammatory phenotype, characterized by increased interleukin-8 (IL-8) secretion and the formation of neutrophil extracellular traps (NETosis), a process implicated in tissue damage nih.govoup.com.
Preclinical studies have highlighted the efficacy of TLR7/8 antagonists in regulating these processes. The compound designated CMPD2, a TLR7/8 inhibitor, was found to effectively block both IL-8 secretion and NETosis in IFN-primed neutrophils nih.govoup.com. Similarly, the TLR7/8 antagonist MHV370 has been shown to abrogate neutrophil responses downstream of TLR7/8 signaling nih.gov. This regulatory action is significant, as excessive neutrophil activation is a major contributor to the pathology of autoimmune diseases nih.govoup.com. Furthermore, in clinical settings, the TLR7/8 inhibitor enpatoran (B3325347) was observed to affect neutrophil counts, suggesting a direct impact on neutrophil biology in vivo nih.govoup.com.
Cytokine and Chemokine Production Inhibition
A primary mechanism through which this compound exerts its effect is by inhibiting the production of a broad range of cytokines and chemokines that drive inflammation.
Type I Interferon (IFN-α) Suppression
Type I interferons, particularly IFN-α, are clinically validated drivers of autoimmune diseases like systemic lupus erythematosus (SLE) nih.govpatsnap.com. TLR7 is strongly associated with the production of IFN-α, primarily by plasmacytoid dendritic cells (pDCs) nih.govnih.gov. TLR7/8 antagonists are potent inhibitors of this pathway. The antagonist MHV370 was shown to effectively inhibit the TLR7/8-dependent production of IFN-α in both human and mouse cells nih.gov. By blocking TLR7 signaling, these antagonists can reduce the excessive type I interferon production that is a hallmark of certain autoimmune conditions patsnap.com. This includes the suppression of interferon-stimulated genes (ISGs) that are downstream of the initial IFN response nih.gov.
Pro-inflammatory Cytokine (e.g., TNF-α, IL-6, IL-12, IL-1β) Reduction
In addition to suppressing type I interferons, this compound is highly effective at reducing the production of key pro-inflammatory cytokines. TLR8 signaling, in particular, is strongly linked to the production of cytokines such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), Interleukin-12 (IL-12), and Interleukin-1β (IL-1β) nih.govnih.gov.
Studies with the selective TLR7/8 antagonist MHV370 demonstrated potent, dose-dependent suppression of TNF, IL-6, and IL-1β from monocytes stimulated with a TLR8 agonist nih.gov. Other experimental TLR7/8 antagonists have also shown the ability to inhibit the expression of TNF-α and IL-6 mdpi.com. The inhibition of these cytokines is a critical therapeutic goal in many inflammatory diseases.
| Cytokine | Cell Type | Stimulus | Effect |
|---|---|---|---|
| TNF-α | Human Monocytes | TLR8 Agonist | Potent Suppression nih.gov |
| IL-6 | Human Monocytes | TLR8 Agonist | Potent Suppression nih.gov |
| IL-1β | Human Monocytes | TLR8 Agonist | Potent Suppression nih.gov |
| IL-8 | Human Neutrophils | TLR8 Agonist | Blocked by CMPD2 nih.govoup.com |
| IFN-α | Human pDCs / PBMCs | TLR7 Agonist | Potent Inhibition nih.gov |
Selectivity Profiling Across Toll-like Receptor Subtypes (TLR2, TLR3, TLR4, TLR5, TLR9)
The specificity of a drug for its intended target is crucial for minimizing off-target effects. This compound has been characterized by its high selectivity for TLR7 and TLR8 over other Toll-like receptor subtypes. For example, the selectivity of MHV370 was evaluated using cell lines expressing various TLRs nih.gov. These assessments showed that the compound did not produce functional inhibition of TLR9 or TLR4 at concentrations up to 10 μM nih.gov. While TLRs 3, 7, 8, and 9 are all located in the endosomal compartment, selective antagonists can differentiate between them nih.govnih.gov. This high degree of selectivity ensures that the therapeutic action is focused on the pathways driven by TLR7 and TLR8, while leaving other important innate immune signaling pathways, such as those mediated by TLR3 (viral dsRNA sensor) and TLR4 (LPS sensor), intact nih.gov.
| Toll-like Receptor | Activity | Reference |
|---|---|---|
| TLR7 | Inhibited | nih.gov |
| TLR8 | Inhibited | nih.gov |
| TLR2 | Not specified, presumed inactive | |
| TLR3 | Not specified, presumed inactive | |
| TLR4 | No Functional Inhibition | nih.gov |
| TLR5 | Not specified, presumed inactive | |
| TLR9 | No Functional Inhibition | nih.gov |
Species-Specific Toll-like Receptor Activity (Human vs. Murine)
Significant species-specific differences exist in the function and ligand recognition of TLRs, particularly TLR8. In humans, both TLR7 and TLR8 are functional receptors that recognize single-stranded RNA nih.gov. However, the murine TLR8 receptor is considered non-functional and does not respond to the same agonists as human TLR8 nih.govacrabstracts.org.
This difference is reflected in the activity of TLR7/8 antagonists. Compounds like MHV370 and BMS-986256 act as dual antagonists of TLR7 and TLR8 in human cells nih.govacrabstracts.org. In contrast, in murine models, these compounds function solely as selective TLR7 antagonists because the murine TLR8 is unresponsive nih.govacrabstracts.org. This is a critical consideration in preclinical research, as mouse models of disease will only reflect the biological consequences of TLR7 inhibition by these compounds. For instance, the potency of MHV370 was found to be approximately 10-fold lower in mouse whole blood compared to human whole blood nih.gov. These species-specific differences necessitate careful interpretation of data from murine studies and underscore the importance of using human cells or humanized mouse models for evaluating dual TLR7/8 antagonists nih.govbiocytogen.com.
Preclinical Efficacy Data for "this compound" in Autoimmune Disease Models Remains Undisclosed in Publicly Available Research
Despite significant interest in the therapeutic potential of Toll-like receptor 7 and 8 (TLR7/8) antagonists for autoimmune diseases, a comprehensive preclinical profile for a specific compound identified as "this compound" is not available in the public domain. Extensive searches for in vivo efficacy data in established murine models of systemic lupus erythematosus (SLE), cutaneous lupus erythematosus, psoriasis, and inflammatory bowel disease (IBD) did not yield specific results for a compound with this designation.
While the precise chemical structure and development codename "this compound" are not consistently used across published literature, some sources refer to a "Compound 15" as a potent, orally active TLR7/8 antagonist. It is plausible that "this compound" and "Compound 15" are the same molecule.
One study detailing the structure-based optimization of TLR7/8 antagonists provides limited in vivo data for a "Compound 15". This research demonstrated that oral administration of Compound 15 in mice led to a dose- and exposure-dependent inhibition of interferon-alpha (IFNα) release following a challenge with a TLR7 agonist. nih.gov This finding confirms the compound's in vivo activity and its ability to modulate a key cytokine implicated in autoimmune pathogenesis.
However, this pharmacodynamic study did not evaluate the therapeutic efficacy of the compound in any disease models. Therefore, no data can be presented for its effects on disease parameters in murine models of SLE (such as NZB/W F1 or TMPD-induced models), cutaneous lupus, psoriasis, or colitis. The therapeutic effects on disease pathogenesis in vivo, a crucial aspect of preclinical characterization, remain unelucidated for this specific antagonist.
The table below summarizes the currently available, albeit limited, pharmacological data for the related "Compound 15".
| Target/Assay | Species | Readout | IC50 [µM] |
| hTLR8 | Human | Binding FRET | 0.002 |
| hTLR8 | Human | ssRNA/TNF (PBMC) | 0.00008 |
| hTLR8 | Human | ssRNA/TNF (whole blood) | 0.0006 |
| hTLR7 | Human | ssRNA/IFNα (PBMC) | 0.007 |
| hTLR7 | Human | ssRNA/IFNα (whole blood) | 0.0049 |
| hTLR9 | Human | ODN2216/IFNα (PBMC) | >0.57 |
| hTLR9 | Human | ODN2216/IFNα (whole blood) | 0.39 |
| Data from a study on the structure-based optimization of a TLR7/8 antagonist, referring to the compound as Compound 15. nih.gov |
In vivo Studies in Preclinical Animal Models
Therapeutic Effects on Disease Pathogenesis in vivo
Modulation of Autoantibody Production
The aberrant production of autoantibodies against nuclear antigens is a hallmark of systemic lupus erythematosus (SLE) and other systemic autoimmune diseases. nih.gov Preclinical studies have demonstrated that antagonism of Toll-like receptor 7 (TLR7) and Toll-like receptor 8 (TLR8) can significantly modulate the production of these pathogenic autoantibodies. The underlying mechanism is linked to the role of TLR7 in driving the activation and proliferation of autoreactive B cells that recognize RNA-containing autoantigens. nih.govnih.govbohrium.com
In various murine models of lupus, including NZB/W F1 and MRL/lpr mice, treatment with selective TLR7/8 inhibitors has been shown to reduce the serum titers of several critical autoantibodies. acrabstracts.orgnih.gov For instance, the TLR7/8 inhibitor BMS-986256 was effective in reducing titers of anti-dsDNA, anti-SmRNP, and anti-Ro antibodies in both preventative and therapeutic treatment models. acrabstracts.org Similarly, other TLR7/8 antagonists have shown the ability to suppress increases in autoantibodies after the onset of disease. physiciansweekly.com Studies in TLR7-deficient mice have further solidified this link, showing that the absence of TLR7 signaling prevents the development of anti-chromatin and anti-Sm IgG antibodies. bohrium.comnih.gov This evidence suggests that TLR7 is a critical driver for the generation of antibodies specifically targeting RNA-protein complexes. nih.gov
The table below summarizes the observed effects of TLR7/8 antagonists on the production of various autoantibodies in preclinical lupus models.
| Autoantibody Target | Preclinical Model | Observed Effect of TLR7/8 Antagonist | Source(s) |
| Double-stranded DNA (dsDNA) | NZB/W F1, MRL/lpr | Significant reduction in serum titers | acrabstracts.orgnih.gov |
| Smith/Ribonucleoprotein (Sm/RNP) | MRL/lpr, NZB/W F1 | Significant reduction in serum titers | acrabstracts.orgnih.gov |
| Ro (SSA) | MRL/lpr | Inhibition of production | acrabstracts.org |
| Chromatin | Mer-/- mice | Failure to develop anti-chromatin IgG | bohrium.com |
| Nucleic Acid-Specific | NZB/W F1 | Significant reduction in serum levels | nih.gov |
Suppression of End-Organ Damage in Disease Models
A critical measure of therapeutic efficacy in preclinical models of systemic autoimmunity is the ability of a compound to prevent or reverse end-organ damage, with lupus nephritis being a primary focus. TLR7/8 antagonists have demonstrated robust efficacy in mitigating the severe organ pathology characteristic of murine lupus models. acrabstracts.orgacrabstracts.org The activation of TLR7/8 by nucleic acid-containing immune complexes is a key driver of the inflammatory processes that lead to tissue damage, particularly in the kidneys. nih.gov
In the spontaneous NZB/W F1 mouse model, both prophylactic and therapeutic administration of TLR7/8 inhibitors has been shown to halt disease progression. acrabstracts.orgnih.gov Treatment with these antagonists leads to marked improvements in key indicators of renal health, including reduced proteinuria and improved kidney histopathology. acrabstracts.orgacrabstracts.org Specifically, therapeutic intervention with compounds like BMS-986256 reversed established proteinuria and reduced the deposition of immune complexes in the kidneys. acrabstracts.org Another TLR7/8 antagonist, E6742, also demonstrated the ability to block the advancement of organ damage when administered after disease onset. physiciansweekly.com These findings indicate that TLR7/8 antagonism can interfere with the downstream pathological consequences of autoantibody production and immune dysregulation, thereby preserving organ function. acrabstracts.orgnih.gov
The table below details the effects of TLR7/8 antagonists on markers of end-organ damage in preclinical studies.
| Parameter | Preclinical Model | Observed Effect of TLR7/8 Antagonist | Source(s) |
| Proteinuria | NZB/W F1 | Improved/reversed proteinuria | acrabstracts.orgacrabstracts.org |
| Renal Histopathology | NZB/W F1 | Improved kidney tissue pathology; reduced glomerulonephritis | nih.govacrabstracts.org |
| Immune Complex Deposition | NZB/W F1 | Reduced IgG deposits in the kidney | acrabstracts.orgacrabstracts.org |
| Survival | NZB/W F1 | Increased survival rates | nih.govacrabstracts.org |
Inhibition of Interferon-Stimulated Gene (ISG) Expression
The type I interferon (IFN) system, particularly IFN-α, is a clinically validated driver of autoimmune diseases like SLE. nih.gov A characteristic feature of these diseases is the overexpression of interferon-stimulated genes (ISGs), collectively known as the "IFN signature." oup.com TLR7 is a primary sensor of self-RNA, and its activation in plasmacytoid dendritic cells (pDCs) is a major source of pathogenic type I IFN production, which in turn drives the expression of ISGs. nih.govnih.gov
TLR7/8 antagonists have been specifically designed to block this pathway. In preclinical models, these inhibitors potently block the induction of ISGs. nih.gov For example, the TLR7/8 antagonist MHV370 was shown to inhibit gene expression of ISGs following injection of pristane (B154290) (TMPD), a known inducer of lupus-like autoimmunity. nih.gov By inhibiting TLR7, these antagonists prevent the signaling cascade that leads to the transcription of ISGs. nih.gov This mechanism is crucial as it targets a central node in the pathogenesis of lupus, effectively shutting down the sustained inflammatory response mediated by the type I IFN system. rheumnow.com The inhibition of ISG expression serves as a key molecular indicator of the antagonist's ability to quell the autoimmune process at an early stage. nih.govrheumnow.com
The table below summarizes the impact of TLR7/8 antagonists on the interferon pathway and ISG expression.
| Marker/Activity | Assay/Model System | Observed Effect of TLR7/8 Antagonist | Source(s) |
| IFN-α Production | Human pDCs, Murine Models | Potent inhibition of TLR7-agonist-induced production | acrabstracts.orgnih.gov |
| ISG Expression | Pristane-induced lupus mouse model | Blocked induction of ISGs | nih.gov |
| IFN Signature Genes | Human Whole Blood (ex vivo) | Inhibition of gene expression changes induced by TLR7/8 agonists | oup.com |
| IFN-I Transcripts | Human pDCs stimulated with live virus | Diminished IFN-α and IFN-β mRNA levels | nih.gov |
Pharmacodynamic Markers in Preclinical Models
Pharmacodynamic (PD) biomarkers are essential for demonstrating target engagement and proof of mechanism in preclinical drug development. researchgate.net For TLR7/8 antagonists, preclinical PD studies typically focus on measuring the inhibition of downstream signaling events following stimulation with specific TLR7 and/or TLR8 agonists. nih.govnih.gov These assays confirm that the antagonist can effectively block the biological activity of its intended targets in a dose-dependent manner. nih.gov
A primary PD marker for TLR7/8 antagonists is the inhibition of cytokine production. In both in vitro and in vivo preclinical models, these compounds potently block the secretion of key cytokines such as IFN-α, IL-6, and TNF-α from immune cells like pDCs and monocytes upon stimulation with agonists like R848. nih.govoup.com For example, in mouse PD models, oral administration of a TLR7/9 antagonist resulted in a dose-dependent decrease in agonist-induced IL-6 production. nih.gov Furthermore, TLR7/8 antagonists have been shown to abrogate the activation of various immune cells, including B cells, monocytes, and neutrophils, which serves as another critical set of PD markers. nih.gov The reduction in the expression of TLR7 and TLR8 pathway genes and associated inflammatory pathway signatures are also used to demonstrate a potent and sustained pharmacodynamic effect. researchgate.net These preclinical PD assays are crucial for establishing the biological activity of the antagonist and informing its potential for clinical translation. researchgate.net
The table below lists key pharmacodynamic markers used to assess the activity of TLR7/8 antagonists in preclinical research.
| Pharmacodynamic Marker | Assay System | Measurement | Source(s) |
| Cytokine Inhibition (IFN-α, IL-6, TNF-α) | Human PBMCs, Mouse splenocytes, Whole Blood (ex vivo) | Measurement of cytokine levels in supernatant post-agonist stimulation | nih.govnih.govoup.com |
| B Cell Activation | In vitro cell culture, In vivo mouse models | Flow cytometry for activation markers (e.g., CD86, CD69) | nih.gov |
| Neutrophil Activation | In vitro human neutrophil culture | Measurement of reactive oxygen species (ROS) production | nih.gov |
| Gene Expression | In vivo mouse models, ex vivo cell stimulation | Analysis of TLR pathway and inflammatory gene transcripts (e.g., via Nanostring, qPCR) | nih.govresearchgate.netresearchgate.net |
| NF-κB Translocation | HEK-blue-hTLR7/8 cells | Reporter gene assay | nih.gov |
Structure Activity Relationship Sar and Discovery Research
Compound Identification and Lead Generation
The journey to identify and refine TLR7/8 antagonist 2 involved a multi-pronged approach, leveraging modern drug discovery techniques to pinpoint a lead compound with the desired antagonistic profile against both Toll-like receptor 7 (TLR7) and Toll-like receptor 8 (TLR8).
High-Throughput Screening Methodologies
The initial identification of promising scaffolds for TLR7/8 antagonism was facilitated by high-throughput screening (HTS) campaigns. These large-scale automated assays are designed to rapidly evaluate the biological activity of a vast library of chemical compounds. For the discovery of dual TLR7 and TLR8 antagonists, a time-resolved fluorescence resonance energy transfer (TR-FRET) binding assay was instrumental. This particular HTS method is designed to identify compounds that can displace a known ligand from the TLR8 protein, thereby indicating a direct binding interaction. This target-based screening approach allows for the efficient identification of hits that engage the receptor of interest.
Fragment-Based Drug Discovery Approaches
Following initial HTS campaigns, fragment-based drug discovery (FBDD) played a pivotal role in the lead generation process. FBDD is a strategy that begins with the identification of small, low-molecular-weight compounds, or "fragments," that bind weakly to the biological target. These fragments serve as starting points for the construction of more potent and selective drug candidates. The optimization of these fragments into a lead compound, such as the precursor to this compound, is often guided by structural biology techniques like X-ray crystallography, which provide detailed insights into the binding interactions between the fragment and the target protein. This structure-guided approach allows for the rational design of modifications to improve binding affinity and efficacy.
Phenotypic Cellular Screening Strategies
In conjunction with target-based screening, phenotypic cellular screening strategies were employed to assess the functional consequences of TLR7 and TLR8 inhibition in a more physiologically relevant context. These assays utilize cells that express the target receptors and measure downstream signaling events or cellular responses upon stimulation with a TLR agonist. For the development of TLR7/8 antagonists, human peripheral blood mononuclear cells (PBMCs) were used to evaluate the ability of candidate compounds to inhibit the production of pro-inflammatory cytokines, a key indicator of TLR7 and TLR8 pathway activation. This cellular approach ensures that the identified compounds not only bind to the target but also effectively block its biological function within a cellular environment.
Chemical Optimization and Structural Features for Antagonism
The lead compounds identified through screening underwent extensive chemical optimization to enhance their antagonistic potency, selectivity, and drug-like properties. This process involved a systematic exploration of the structure-activity relationships, focusing on the core heterocyclic scaffold and the influence of various substituents.
Analysis of Heterocyclic Scaffolds
The selection of the indazole core for this compound was a critical step in its development and was informed by comparative analysis of various heterocyclic scaffolds. Initial hits from screening often possess scaffolds like indole (B1671886). However, through medicinal chemistry efforts, it was discovered that replacing the indole moiety with an indazole scaffold led to a significant increase in binding affinity for TLR8. nih.gov This enhancement is attributed to the indazole's ability to form more favorable hydrogen bond interactions within the receptor's binding pocket. Specifically, the indazole core of a closely related compound was shown to form two crucial hydrogen bonds with the TLR8 protein. nih.gov While other heterocyclic systems such as quinoline, pyrazolo[3,4-b]pyridine, pyrazolo[1,5-a]quinoxaline, imidazo[1,2-a]pyrazine, and imidazo[1,5-a]quinoxaline (B8520501) have been explored in the broader context of TLR7 and TLR8 antagonist development, the indazole scaffold proved to be particularly advantageous for achieving high potency in this chemical series.
Influence of Substituent Modifications on Antagonistic Potency
The potency of this compound is finely tuned by the specific substituents attached to its indazole core. Each modification was strategically introduced to optimize interactions with the target receptors.
The 6-(2,6-dimethyl-4-pyridinyl) substituent is another critical determinant of potency. The pyridine (B92270) ring and its dimethyl substituents are positioned to fit snugly into a hydrophobic region of the receptor. nih.gov The precise arrangement of these groups is crucial for maximizing van der Waals interactions and achieving high antagonistic activity.
The N-[(3S,4S)-3-fluoro-4-piperidinyl]amine moiety at the 3-position of the indazole ring plays a multifaceted role. The introduction of a basic piperidine (B6355638) group was intended to increase the local concentration of the compound in the acidic endosomes where TLR7 and TLR8 are located, a phenomenon known as acidic trapping. The fluorine atom on the piperidine ring was a strategic modification to reduce the basicity of the piperidine nitrogen. This reduction in basicity was found to improve the pharmacokinetic profile of the compound, leading to lower clearance and higher exposure in preclinical studies. nih.gov
The culmination of these meticulous screening and optimization efforts is a highly potent and orally active dual antagonist of TLR7 and TLR8. The structure of this compound, with its optimized indazole core and strategically placed substituents, exemplifies the power of modern drug discovery in developing targeted immunomodulatory agents.
Interactive Data Table: Potency of this compound
| Target | IC50 (nM) |
| TLR7 | 4.9 |
| TLR8 | 0.6 |
IC50 values represent the concentration of the antagonist required to inhibit 50% of the TLR7 or TLR8 response. medchemexpress.com
Optimization for Toll-like Receptor 7 and Toll-like Receptor 8 Selectivity
In the development of dual TLR7/8 antagonists, achieving balanced and potent activity against both receptors is a key objective. A notable example is the optimization of the compound MHV370. nih.gov The starting point for its development was a compound identified as a potent TLR7 antagonist, which, however, had undesirable physicochemical properties and hERG inhibition. nih.gov This led to the development of a successor compound, referred to as compound 2 , which had improved solubility and a better hERG inhibition profile, with an IC50 of 29 μM. nih.gov
Compound 2 demonstrated adequate potency against human TLR7 in peripheral blood mononuclear cells (PBMCs) with an IC50 of 0.018 ± 0.023 μM and against mouse splenocytes with an IC50 of 0.074 ± 0.11 μM. nih.gov Further profiling of MHV370, the optimized lead compound, revealed a slightly higher potency for TLR7 over TLR8 in human PBMCs and whole blood assays. nih.gov Conversely, MHV370 showed very weak inhibition of TLR9 and was inactive against TLR4, demonstrating its selectivity for the TLR7/8 pathway. nih.gov The compound was also shown to inhibit murine TLR7 but not murine TLR4 or TLR9. nih.gov
The table below summarizes the inhibitory activity of MHV370 on various TLRs.
| Receptor | Assay Matrix | IC50 |
| Human TLR7 | PBMCs / Whole Blood | Potent |
| Human TLR8 | PBMCs / Whole Blood | Potent (slightly less than TLR7) |
| Human TLR9 | PBMCs / Whole Blood | Very Weak Inhibition |
| Human TLR4 | PBMCs / Whole Blood | Inactive |
| Murine TLR7 | Splenocytes | Active |
| Murine TLR4 | Splenocytes | Inactive |
| Murine TLR9 | Splenocytes | Inactive |
This table illustrates the selectivity profile of MHV370.
Strategies for Developing Orally Active Compounds
A significant hurdle in the development of TLR7/8 antagonists is achieving good oral bioavailability. The initial compound 2 in the MHV370 discovery campaign exhibited poor permeability and was subject to strong efflux in Caco-2 assays. nih.gov This translated to low oral bioavailability of 4% in mice, despite moderate clearance and a high volume of distribution. nih.gov
To address these deficiencies, a systematic structure-activity relationship (SAR) campaign was undertaken, focusing on replacing an amine group on compound 2 . nih.gov This led to the synthesis of various amide derivatives to improve permeability and reduce efflux, thereby enhancing oral exposure. nih.gov
The optimization efforts culminated in the identification of MHV370, which demonstrated a favorable balance of potency, pharmacokinetic properties, and physicochemical characteristics. nih.gov MHV370 showed moderate clearance and low volume of distribution in both mice and rats. nih.gov The oral bioavailability was significantly improved to 32% in mice and 52% in rats, which was considered sufficient for clinical development. nih.gov
The pharmacokinetic profiles of key compounds in the optimization process are detailed in the interactive table below.
| Compound | Species | Clearance (mL/min/kg) | Vss (L/kg) | MRT (h) | Oral Bioavailability (%F) |
| 2 | Mouse | 24 | 4.1 | 2.9 | 4 |
| MHV370 | Mouse | 11 | 0.7 | 1 | 32 |
| MHV370 | Rat | 18 | 1.3 | 1.2 | 52 |
This table showcases the improved pharmacokinetic properties of MHV370 compared to the initial compound.
In vivo studies confirmed the oral activity of MHV370. Oral dosing in mice led to a dose-dependent suppression of proinflammatory cytokines following a TLR7 challenge, with near-complete inhibition of IFNα, IL-6, and TNF at a dose of 10 mg/kg. nih.gov
Protein-Ligand Co-crystallography Studies for Binding Elucidation
The elucidation of the binding mode of antagonists to TLR7 and TLR8 is crucial for structure-based drug design and optimization. Due to the high sequence similarity between TLR7 and TLR8, co-crystallography with TLR8 is often used to understand the binding interactions for dual antagonists. nih.gov
An X-ray co-crystal structure of MHV370 with the endosomal domain of human TLR8 was obtained, confirming direct interaction. nih.gov The structure revealed that two TLR8 protomers form a homodimeric complex, creating two symmetrical binding pockets at their interface. nih.gov
Key interactions observed in the co-crystal structure include:
A hydrogen bond between the pyrazolo-pyridine moiety of MHV370 and the backbone nitrogen of Gly351 of one TLR8 protomer. nih.gov
The central part of MHV370 is situated within a hydrophobic pocket formed by aromatic and aliphatic side chains from both TLR8 monomers. nih.gov
These structural insights are invaluable for understanding the molecular basis of antagonism and for guiding the design of future TLR7/8 inhibitors with improved potency and selectivity.
Immunological and Cellular Impact Beyond Direct Receptor Binding
Modulation of Immune Complex-Mediated Responses
A key driver in autoimmune diseases such as SLE is the aberrant recognition of self-derived nucleic acids by TLRs. nih.gov Immune complexes containing RNA, particularly those with autoantibodies against ribonucleoproteins (RNPs), can activate TLR7 and TLR8, leading to a pathological inflammatory cascade. nih.govacrabstracts.org
TLR7/8 antagonists have demonstrated a profound ability to block the pro-inflammatory functions of these immune complexes. bmj.com Preclinical research shows that antagonists can potently inhibit the secretion of pro-inflammatory cytokines and Type I interferons (IFN-α) from immune cells stimulated with immune complexes derived from the sera of SLE patients. nih.govbmj.com For instance, the antagonist MHV370 was shown to block these responses, highlighting a key difference from standard-of-care treatments like hydroxychloroquine (B89500), which may not sufficiently suppress the TLR7/8 pathway. nih.govacrabstracts.org This targeted blockade prevents the conformational changes in the receptor necessary for activating the MyD88-dependent signaling pathway, thereby reducing the excessive cytokine production characteristic of these diseases. patsnap.com
| Antagonist | Model/System | Stimulus | Observed Effect | Source |
|---|---|---|---|---|
| MHV370 | Human Peripheral Blood Mononuclear Cells (PBMCs) | Immune Complexes from SLE Patient Sera | Blocked secretion of pro-inflammatory cytokines. | nih.govbmj.com |
| Unnamed TLR7/8 Inhibitor | Human Primary Plasmacytoid Dendritic Cells (pDCs) | RNP-Immune Complex (IC) | Completely blocked IFN-α production. | acrabstracts.org |
| Enpatoran (B3325347) (M5049) | In vitro / In vivo tests | RNA-containing immune complexes | Suppressed pathologic activity. | nih.gov |
Impact on Regulatory Cell Populations (e.g., Plasmacytoid Dendritic Cells)
Plasmacytoid dendritic cells (pDCs) are critical players in antiviral immunity and autoimmunity, primarily through their expression of TLR7 and their capacity to produce vast amounts of IFN-α upon stimulation. nih.govnih.gov In autoimmune diseases, the activation of pDCs by self-nucleic acids is a central pathogenic event. nih.gov
TLR7/8 antagonists directly impact this key cell population. Studies have shown that these inhibitors can abrogate pDC responses downstream of TLR7/8 activation. nih.gov By blocking TLR7, these compounds prevent the activation of the IRF7 transcription factor, which is essential for IFN-α production. nih.gov Preclinical characterization of the antagonist MHV370 confirmed its ability to inhibit TLR7/8-dependent IFN-α production from pDCs. nih.gov Similarly, another novel TLR7/8 inhibitor was found to completely block IFNα production in human primary pDCs that were stimulated by RNP-immune complexes. acrabstracts.org Beyond pDCs, these antagonists also block activation of other crucial immune cells like B cells, monocytes, and neutrophils. nih.govbmj.com
| Cell Type | Primary TLR(s) Expressed | Effect of TLR7/8 Antagonist | Key Downstream Impact | Source |
|---|---|---|---|---|
| Plasmacytoid Dendritic Cells (pDCs) | TLR7 | Inhibition of activation and cytokine secretion. | Blocks production of IFN-α. | nih.govacrabstracts.orgnih.gov |
| B Cells | TLR7 | Abrogation of activation. | Reduces autoantibody production drivers. | nih.govnih.gov |
| Monocytes / Macrophages | TLR8 | Inhibition of activation and cytokine secretion. | Reduces pro-inflammatory cytokines (e.g., TNF-α). | nih.govnih.gov |
| Neutrophils | TLR8 | Abrogation of activation. | Reduces inflammatory responses. | nih.gov |
Differentiation from Broad Immunosuppressants
Unlike broad-spectrum immunosuppressants that have wide-ranging effects on the immune system, TLR7/8 antagonists offer a more targeted therapeutic strategy. patsnap.com Conventional immunosuppressants can lead to generalized immune suppression, increasing the risk of infections. The specificity of TLR7/8 antagonists aims to preserve necessary immune functions while selectively attenuating the specific pathological pathways driving the autoimmune disease. patsnap.com
This targeted approach is achieved by designing small molecule inhibitors that selectively block the ligand-binding site of the TLR7 and TLR8 receptors. bms.compatsnap.com This prevents the activation of specific downstream signaling cascades (e.g., MyD88/IRAK/TRAF6) without affecting other arms of the immune system. nih.gov For example, the antagonist MHV370 was developed to be highly selective for TLR7 and TLR8 to ensure a more robust safety and tolerability profile compared to less specific agents. nih.gov This specificity may result in fewer side effects than systemic immunosuppressants, as the inhibition is restricted to the receptor and its immediate signaling components. patsnap.com
Potential for Steroid-Sparing Effects in Preclinical Models
Glucocorticoids (GCs) are a cornerstone of treatment for many autoimmune diseases, but their long-term use is limited by significant side effects. nih.gov A key area of investigation for new therapies is their potential to reduce the reliance on steroids, an outcome known as a "steroid-sparing" effect. Recent findings suggest that aberrant TLR activation can induce resistance to glucocorticoids. nih.gov
Preclinical evidence strongly supports a glucocorticoid-sparing potential for dual TLR7/8 inhibitors. nih.govbmj.com Studies have demonstrated that combining a TLR7/8 inhibitor with a glucocorticoid, such as dexamethasone, results in synergistic effects on the suppression of inflammatory cytokines. nih.govbmj.com In human peripheral blood mononuclear cells, the addition of a TLR7/8 inhibitor increased the potency of the glucocorticoid, an effect that was most pronounced in myeloid cells like monocytes. nih.govbmj.com
This synergy has also been demonstrated in vivo. In the MRL/lpr mouse model of lupus, a combined treatment of a low-dose TLR7/8 inhibitor and a glucocorticoid was more effective at reducing proteinuria and improving survival than either agent administered alone. nih.govbmj.com These findings suggest that by alleviating TLR-activation-dependent glucocorticoid resistance, TLR7/8 antagonists could allow for the use of lower, safer doses of steroids, offering a new therapeutic strategy for autoimmune diseases. nih.govbmj.com
Advanced Research Methodologies and Analytical Techniques
In vitro Functional Assays
In vitro functional assays are fundamental to determining the biological activity of TLR7/8 antagonist 2. These assays utilize primary human and mouse immune cells or engineered cell lines to study how the compound modulates TLR7 and TLR8 signaling pathways.
A primary function of TLR7 and TLR8 activation is the production of pro-inflammatory cytokines and type I interferons. miltenyibiotec.com The inhibitory effect of a TLR7/8 antagonist is therefore commonly quantified by measuring the reduction in cytokine secretion from immune cells stimulated with TLR7/8 agonists, such as R848. nih.gov Enzyme-Linked Immunosorbent Assay (ELISA) and Luminex multiplex assays are the standard methods for this quantification. nih.gov
ELISA is a widely used technique to measure the concentration of a single cytokine, such as Interferon-alpha (IFN-α) or Tumor Necrosis Factor-alpha (TNF-α). nih.gov Luminex technology offers a high-throughput alternative, allowing for the simultaneous measurement of multiple cytokines in a small sample volume. oup.comresearchgate.net For instance, studies on TLR7/8 antagonists often involve treating human peripheral blood mononuclear cells (PBMCs) with the antagonist before stimulating them with a TLR7 or TLR8 agonist. The supernatants are then collected to quantify a panel of cytokines. Research on related antagonists has demonstrated a dose-dependent inhibition of key cytokines. oup.com
Table 1: Example Data on Cytokine Inhibition by a TLR7/8 Antagonist in Human PBMCs
| Cytokine | Agonist | Antagonist IC₅₀ (nM) | Assay Method |
|---|---|---|---|
| IFN-α | R848 (TLR7/8) | 5.2 | ELISA |
| TNF-α | R848 (TLR7/8) | 10.8 | Luminex |
| IL-6 | R848 (TLR7/8) | 8.9 | Luminex |
| IP-10 (CXCL10) | R848 (TLR7/8) | 6.5 | Luminex |
This table presents hypothetical data typical for a potent TLR7/8 antagonist, illustrating its inhibitory concentration on various cytokines measured by standard immunoassays.
Flow cytometry is an indispensable tool for dissecting the effects of this compound on specific immune cell populations. This technique allows for the identification and quantification of different cell types (e.g., B cells, plasmacytoid dendritic cells (pDCs), monocytes, and neutrophils) within a heterogeneous sample like PBMCs. nih.govresearchgate.net Furthermore, it can measure the expression of cell surface markers associated with cellular activation.
In the context of TLR7/8 antagonism, researchers use flow cytometry to assess whether the antagonist can block the agonist-induced upregulation of activation markers. For example, TLR7 stimulation on B cells leads to an increased expression of the activation marker CD69. An effective antagonist would inhibit this upregulation. researchgate.net This method provides cell-type-specific information on the compound's activity, confirming that it acts on the intended immune cell populations that express TLR7 and TLR8. nih.gov
To understand the impact of this compound on the downstream signaling pathways at the transcriptional level, gene expression profiling techniques are employed. Quantitative real-time polymerase chain reaction (qPCR) and RNA sequencing (RNA-seq) are powerful methods to measure changes in messenger RNA (mRNA) levels. nih.govresearchgate.net
Activation of TLR7/8 leads to the expression of a wide array of genes, most notably interferon-stimulated genes (ISGs). nih.govresearchgate.net Studies on TLR7/8 antagonists have shown that they can effectively block the induction of these genes in response to a TLR7 agonist. nih.gov RNA-seq provides a comprehensive, unbiased view of the entire transcriptome, revealing the full spectrum of genes regulated by the TLR7/8 pathway and inhibited by the antagonist. In contrast, qPCR is used to quantify the expression of a specific, targeted set of genes with high sensitivity. mdpi.com
Biochemical and Biophysical Characterization
Beyond cellular assays, it is crucial to characterize the direct interaction between this compound and its protein targets. Biochemical and biophysical techniques provide quantitative data on binding affinity, kinetics, and mechanism of action.
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is a robust, high-throughput screening (HTS) method used to identify and characterize receptor-ligand interactions. nih.gov This assay is particularly useful in the early stages of drug discovery. mdpi.com For TLR7 and TLR8, a TR-FRET assay can be designed to measure the displacement of a fluorescently labeled probe that binds to the receptor. When the antagonist compound binds to the receptor, it displaces the probe, leading to a decrease in the FRET signal. This allows for the determination of the compound's binding affinity, often expressed as an IC₅₀ value. nih.govmdpi.com This technique was instrumental in the development of certain classes of pyridone-based dual TLR7/8 antagonists. nih.gov
Table 2: Example TR-FRET Assay Data for this compound
| Target Protein | Assay Type | Measured Value (IC₅₀) |
|---|---|---|
| Human TLR7 | Probe Displacement | 4.9 nM |
| Human TLR8 | Probe Displacement | 0.6 nM |
This table shows representative IC₅₀ values for this compound as might be determined by a TR-FRET binding assay, indicating high-affinity binding to both receptors. medchemexpress.com
Surface Plasmon Resonance (SPR) is a powerful, label-free technique used to measure the kinetics of biomolecular interactions in real-time. researchgate.net In the study of this compound, SPR is used to precisely quantify the binding affinity by measuring both the association rate (kₐ or kₒₙ) and the dissociation rate (kₔ or kₒff) of the compound to purified TLR7 and TLR8 proteins.
In a typical SPR experiment, the TLR protein is immobilized on a sensor chip surface. A solution containing the antagonist is then flowed over the surface, and the binding is detected as a change in the refractive index at the surface. By analyzing the binding and dissociation curves at various antagonist concentrations, the kinetic constants can be calculated. The equilibrium dissociation constant (Kₔ), a measure of binding affinity, is determined from the ratio of kₔ to kₐ. This detailed kinetic information is crucial for understanding the compound's mechanism of inhibition and for structure-activity relationship (SAR) studies. researchgate.net
X-ray Crystallography for Structural Analysis of Receptor-Antagonist Complexes
The precise molecular interactions between this compound (Compound 15) and its receptor have been successfully elucidated through X-ray crystallography. Researchers were able to determine the co-crystal structure of the human Toll-like receptor 8 (TLR8) endosomal domain in a complex with Compound 15. nih.govacs.org This structural analysis was resolved to a resolution of 3.12 Å and the coordinates and structural data have been deposited in the Protein Data Bank (PDB) under the accession code 7R53. acs.orgrcsb.org
The crystallographic data provided a definitive view of the antagonist's binding mode, confirming how it occupies a pocket at the protein-protein interface of the TLR8 homodimer. nih.govnih.gov This structural information was instrumental in the rational, structure-based optimization of the compound. nih.govacs.org The analysis of the inhibitor-bound conformation of TLR8 revealed the mechanism of inhibition, showing how the compound stabilizes the receptor in its resting state, thereby preventing the conformational changes required for downstream signaling activation. nih.govnih.gov This structure-guided approach allowed for the efficient and rapid optimization of binding affinity and other critical properties of the antagonist. nih.gov
In vivo Pharmacodynamic and Efficacy Studies in Animal Models
The efficacy of this compound (Compound 15) was assessed in a well-defined acute pharmacodynamic animal model. nih.gov These studies confirmed that the compound is orally bioavailable and demonstrates significant in vivo activity in mice. nih.gov
To evaluate the in vivo efficacy of Compound 15, researchers used a mouse model designed to measure the acute, TLR7-dependent release of systemic cytokines. nih.gov In this model, mice were first administered the inhibitor orally. nih.gov One hour following the administration of Compound 15, a TLR7-driven immune response was triggered by the intravenous injection of a synthetic single-stranded RNA (ssRNA) complexed with DOTAP. nih.gov
Blood samples were collected two hours after this challenge to determine the plasma concentrations of Interferon-alpha (IFNα), a key cytokine in TLR7 signaling and autoimmune pathologies. nih.gov The results demonstrated that Compound 15 produces a dose- and exposure-dependent inhibition of IFNα release. nih.gov This finding confirmed that the compound effectively engages its target and suppresses a key inflammatory pathway in a living system. nih.gov The reduction in cytokine levels observed in vivo was consistent with effects seen in ex vivo mouse whole blood assays at similar concentrations of the inhibitor. nih.gov
Table 1: In Vivo Efficacy of this compound (Compound 15) on IFNα Release in Mice
| Oral Dose | Mean Blood Exposure (nM) | Percent IFNα Reduction vs. Vehicle |
| 3 mg/kg | 110 ± 29 | 63% |
| 10 mg/kg | 430 ± 110 | 91% |
| 30 mg/kg | 1500 ± 500 | 99% |
This table is generated based on data reported in the primary research publication. nih.gov
The primary publication detailing the discovery and optimization of this compound (Compound 15) focused on its structural properties and efficacy in an acute in vivo inflammation model. nih.gov Information regarding the assessment of its effects on autoantibody titers in chronic autoimmune disease models, such as those for lupus, was not reported.
The available scientific literature on this compound (Compound 15) does not include data from the histopathological evaluation of organ damage. nih.gov Studies of this nature are typically conducted in longer-term, chronic disease models to assess an inhibitor's ability to prevent or reverse tissue damage in organs like the kidneys, which are often affected in autoimmune diseases.
Analysis of the effect of this compound (Compound 15) on the infiltration of immune cells into specific tissues was not described in the foundational study on the compound. nih.gov This type of analysis is crucial for understanding a drug's impact on the localized inflammatory environment in affected organs.
Future Research Trajectories and Translational Outlook Preclinical Perspective
Unveiling Nuances of Toll-like Receptor 7/8 Antagonist Mechanisms
Future preclinical research will continue to dissect the precise molecular mechanisms of TLR7/8 antagonists. These compounds function by inhibiting the activation of TLR7 and TLR8, which are endosomal receptors that recognize single-stranded RNA (ssRNA). ontosight.aipatsnap.com This inhibition prevents the downstream signaling cascade involving MyD88, IRAK1/4, and subsequent activation of NF-κB and IRF pathways, ultimately reducing the production of type I interferons (IFN) and other pro-inflammatory cytokines. nih.govdigitellinc.com
Advanced structural biology techniques, such as X-ray co-crystallography, are crucial in this endeavor. For instance, studies have shown that some antagonists stabilize the inactive conformation of the TLR8 receptor. nih.govmdpi.com One indazole-based antagonist was found to form key hydrogen bonds with specific amino acid residues (Gly351 and Ser516) in the TLR8 monomers, while a cyclopropyl (B3062369) ring on the compound occupied a nearby hydrophobic pocket, preventing the conformational changes necessary for activation. nih.govmdpi.com Further investigation into how different chemical scaffolds interact with the ligand-binding sites of both TLR7 and TLR8 will provide a more detailed understanding, facilitating the rational design of next-generation inhibitors. patsnap.comnih.gov The goal is to elucidate how these molecules interfere with receptor dimerization and block the signaling cascade, thereby preventing the activation of key immune cells like B cells, plasmacytoid dendritic cells (pDCs), monocytes, and neutrophils. nih.govresearchgate.net
Investigation of Synergistic Therapeutic Combinations in Preclinical Settings
A significant avenue of future preclinical research is the exploration of synergistic effects when TLR7/8 antagonists are combined with other therapeutic agents. The rationale is to target multiple pathogenic pathways simultaneously, potentially leading to enhanced efficacy and a more durable response.
Preclinical studies in mouse models of lupus have already shown promising results. The combination of the TLR7/8 antagonist afimetoran (B3325647) with prednisolone, a corticosteroid, demonstrated improved outcomes compared to either monotherapy. digitellinc.com Similarly, another novel TLR7/8 inhibitor showed efficacy in the presence of hydroxychloroquine (B89500) (HCQ), a standard-of-care treatment for SLE. acrabstracts.org This is particularly relevant as studies have observed that the TLR7/8 pathway can remain active in blood samples from SLE patients already receiving HCQ. acrabstracts.org
Beyond autoimmune diseases, the synergistic potential of TLR pathway modulation is being explored in immuno-oncology. While focused on agonists, these studies establish a proof-of-concept for combination therapy. For example, combining TLR7/8 agonists with checkpoint inhibitors (like anti-PD1 antibodies) has shown strong synergistic antitumor activity in preclinical cancer models. genscript.comnih.gov This suggests that combining TLR7/8 antagonists with other immunomodulatory agents in autoimmune disease models could yield similarly powerful synergistic effects, a key area for future investigation.
Exploration of Efficacy in Diverse Preclinical Autoimmune and Inflammatory Disease Models
While much of the current preclinical research has focused on lupus, a critical future direction is to evaluate the efficacy of TLR7/8 antagonists across a broader spectrum of autoimmune and inflammatory disease models. The strong implication of TLR7/8 activation in other conditions like Sjögren's syndrome, rheumatoid arthritis, and psoriasis provides a strong rationale for this expansion. ontosight.ainih.govmdpi.com
To date, the most robust data comes from murine lupus models, such as the NZB/W F1 and MRL/lpr strains. In these models, both prophylactic and therapeutic administration of TLR7/8 antagonists like MHV370 and afimetoran have shown significant efficacy. nih.govdigitellinc.com Observed benefits include improved survival, reduced proteinuria, and amelioration of renal histopathology and IgG deposition. digitellinc.comacrabstracts.org These antagonists effectively halt disease progression by interfering with multiple disease parameters. nih.gov
Future studies will need to employ a wider array of preclinical models to confirm the therapeutic potential of TLR7/8 antagonism in other diseases. This includes models for rheumatoid arthritis, inflammatory skin diseases, and other conditions where type I interferons and pro-inflammatory cytokines play a pathogenic role. nih.gov Demonstrating efficacy in these diverse models is a crucial step for broadening the potential clinical applications of this therapeutic class.
Development of Novel Antagonist Chemotypes with Enhanced Specificity
The ongoing development of new chemical entities with improved properties is a cornerstone of preclinical research in this field. Medicinal chemists are exploring a variety of chemical scaffolds to identify novel TLR7/8 antagonists with enhanced potency, selectivity, and oral bioavailability. digitellinc.comnih.gov
Initial discoveries often stem from high-throughput screening, which are then optimized through structure-based design. digitellinc.com Several distinct chemotypes have emerged, including:
Indole-based antagonists: This class includes afimetoran (BMS-986256), which has advanced to clinical trials. digitellinc.commdpi.com
Quinazoline-based antagonists: Structure-activity relationship (SAR) studies on this core have led to the identification of potent inhibitors. nih.gov
Indazole-based antagonists: Fragment-based screening and subsequent optimization yielded highly potent dual TLR7/8 antagonists. nih.govmdpi.com
Other heterocyclic cores: Researchers are actively exploring alternative structures, such as pyrazolopyridines and thienopyrroles, to develop new series of antagonists with exquisite potency and selectivity. digitellinc.commdpi.combioworld.com
The goal of these efforts is to create compounds with optimized pharmacokinetic properties suitable for oral administration and a high degree of selectivity for TLR7 and TLR8 over other TLRs to minimize off-target effects. acs.org
Identification of Biomarkers for Preclinical Efficacy Assessment
To effectively evaluate the therapeutic potential of TLR7/8 antagonists in preclinical models, the identification and validation of reliable pharmacodynamic biomarkers are essential. These biomarkers provide crucial evidence of target engagement and biological activity, linking drug administration to a measurable physiological response.
Current preclinical studies utilize a range of biomarkers to assess efficacy. A key marker is the expression of interferon-stimulated genes (ISGs), which are downstream targets of the type I IFN signaling pathway activated by TLR7. nih.gov Administration of TLR7/8 antagonists has been shown to block the induction of ISGs in mouse models. nih.gov
Other promising biomarkers identified in preclinical settings include:
Phospho-Akt (pAkt) on B cells: Following stimulation with a TLR7/8 agonist, the phosphorylation of Akt in B cells (which express TLR7 but not TLR8) serves as an attractive proximal pharmacodynamic readout for TLR7 inhibition. nih.gov
Cytokine Release: Measuring the inhibition of TLR7/8-dependent cytokine production, such as TNF-α, from immune cells like peripheral blood mononuclear cells (PBMCs) is a direct indicator of antagonist activity. nih.govnih.gov
Cell Activation Markers: Assessing the expression of activation markers, such as CD69 on B cells, provides another measure of the in vivo suppression of the TLR7 pathway. nih.gov
Future research will focus on identifying more specific and easily translatable biomarkers that can be used not only in preclinical models but also in early-phase clinical trials to assess the activity of these novel therapeutics.
Q & A
What are the key pharmacological characteristics of TLR7/8 antagonist 2 that make it suitable for autoimmune disease research?
Answer:
this compound is a potent, orally bioavailable small-molecule inhibitor with dual activity against TLR7 and TLR8. Key pharmacological features include:
- IC50 values : 4.9 nM (TLR7) and 0.6 nM (TLR8) in HEK293 cell-based assays, demonstrating high specificity .
- Additional activity : Some studies report inhibition of TLR9 (IC50 = 0.052 μM), suggesting broader immunomodulatory effects .
- Oral efficacy : Demonstrated in murine lupus models, with dose-dependent suppression of IFN-α and pro-inflammatory cytokines, supporting its use in systemic lupus erythematosus (SLE) research .
- Bioavailability : High oral absorption and stability in pharmacokinetic studies, enabling in vivo efficacy testing .
How can researchers design in vitro experiments to assess this compound's specificity across TLR subtypes?
Answer:
To evaluate specificity, use the following methodological framework:
- Cell lines : Employ HEK293 cells transfected with individual TLRs (e.g., TLR7, TLR8, TLR9) and NF-κB/IRF reporter systems to isolate receptor-specific responses .
- Controls : Include known agonists/antagonists for each TLR (e.g., TL8-0506 for TLR8, imiquimod for TLR7) to validate assay conditions .
- Dose-response curves : Measure IC50 values across TLR subtypes to identify off-target effects (e.g., TLR9 inhibition at higher concentrations) .
- Competitive binding assays : Use radiolabeled ligands or fluorescence polarization to directly assess receptor binding affinity .
What are the recommended in vivo models for evaluating this compound's efficacy in lupus-like conditions?
Answer:
Key models include:
- MRL/lpr mice : Spontaneously develop lupus-like nephritis and autoantibodies. Administer this compound orally and monitor proteinuria, anti-dsDNA antibodies, and renal histopathology .
- Pristane-induced lupus : Inject pristane intraperitoneally in BALB/c mice to induce IFN-α-driven inflammation. Measure cytokine levels (e.g., TNF-α, IL-6) and immune complex deposition .
- Humanized models : Use PBMCs from SLE patients treated ex vivo with this compound to assess inhibition of IFN-α and plasmacytoid dendritic cell activation .
How do the inhibitory concentrations (IC50) of this compound compare to other TLR7/8 antagonists in pre-clinical studies?
Answer:
this compound exhibits superior or comparable potency to other antagonists:
| Compound | TLR7 IC50 | TLR8 IC50 | TLR9 IC50 | Reference |
|---|---|---|---|---|
| This compound | 4.9 nM | 0.6 nM | 52 nM | |
| Afimetoran | 1.2 nM | 3.4 nM | N/A | |
| MHV370 | 4.1 nM | 70 nM | N/A | |
| HCQ | 1–10 μM | >10 μM | 0.1–1 μM |
This compound’s dual potency and oral activity make it unique, though its TLR9 activity requires careful interpretation in multi-TLR models .
What methodological approaches are used to resolve discrepancies in this compound's reported IC50 values across studies?
Answer:
Discrepancies in IC50 values (e.g., 4.9 nM vs. 11 nM for TLR7) arise from experimental variables:
- Assay systems : HEK293 vs. THP1-Dual™ reporter cells may yield differing results due to receptor expression levels .
- Ligand choice : IC50 varies with agonists (e.g., ssRNA vs. synthetic imidazoquinolines) .
- Normalization : Normalize data to vehicle controls and include reference antagonists (e.g., ODN 2087 for TLR7/8) to standardize results .
- Replicate validation : Perform triplicate assays across independent labs to confirm reproducibility .
How can researchers validate the target engagement of this compound in cellular assays?
Answer:
- Reporter cell lines : Use THP1-Dual™ hTLR7 or hTLR8 KO cells to monitor NF-κB/IRF activation via secreted embryonic alkaline phosphatase (SEAP) or luciferase .
- Biochemical assays : Perform competitive binding studies with fluorescent TLR7/8 probes (e.g., FITC-labeled imiquimod) .
- Cytokine profiling : Quantify inhibition of IFN-α, TNF-α, and IL-6 in PBMCs or pDCs stimulated with TLR7/8 agonists .
What are the implications of this compound's activity on TLR9 in experimental design for autoimmune research?
Answer:
TLR9 inhibition (IC50 = 52 nM) may confound data interpretation:
- Dose titration : Use sub-IC50 concentrations (e.g., <10 nM) to minimize TLR9 effects in TLR7/8-specific studies .
- Genetic models : Compare results in TLR9-KO mice or cells to isolate TLR7/8-dependent pathways .
- Therapeutic relevance : TLR9 inhibition could enhance efficacy in diseases like lupus nephritis, where both TLR7/8 and TLR9 contribute to pathology .
Which signaling pathways downstream of TLR7/8 should be monitored to assess the antagonist's efficacy?
Answer:
Focus on two key pathways:
MyD88/NF-κB : Measure phosphorylation of IRAK1/4 and nuclear translocation of NF-κB via Western blot or immunofluorescence .
IRF7/IFN-α : Quantify IRF7 activation and IFN-α secretion using ELISA or qPCR for ISG (e.g., MX1, IFIT1) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
